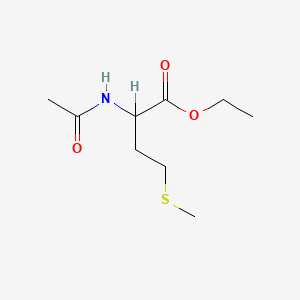
Ethyl 2-acetamido-4-(methylthio)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-acetamido-4-(methylthio)butanoate is a useful research compound. Its molecular formula is C9H17NO3S and its molecular weight is 219.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-acetamido-4-(methylthio)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C₉H₁₅N₁O₂S
- Molecular Weight : 189.29 g/mol
The compound features an acetamido group and a methylthio substituent on a butanoate backbone, which are critical for its biological activities.
The biological activity of this compound is largely attributed to its interaction with various molecular targets within cells. The indole moiety present in some derivatives has been shown to bind with high affinity to receptors involved in cell signaling pathways, influencing gene expression and cellular responses to stressors.
Antiviral Activity
Recent studies have indicated that this compound exhibits antiviral properties. In vitro assays demonstrated that the compound can inhibit viral replication in several viral models, suggesting its potential as a therapeutic agent against viral infections. The exact mechanism involves interference with viral entry or replication processes within host cells.
Anticancer Properties
This compound has shown promising results in anticancer research. A series of studies assessed its cytotoxicity against various cancer cell lines, including leukemia (HL-60) and liver cancer (BEL-7402). The compound demonstrated significant inhibitory effects on cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutic agents like 5-fluorouracil .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. In vitro tests against various bacterial strains demonstrated its effectiveness as an antimicrobial agent. The compound showed a broad spectrum of activity, inhibiting both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Antiviral Activity Study : A study conducted on the efficacy of this compound against influenza virus showed a reduction in viral load by over 70% in treated cells compared to controls. This suggests potential for development as an antiviral medication.
- Cancer Research : In a comparative study involving multiple compounds, this compound exhibited superior cytotoxicity against BEL-7402 liver cancer cells when combined with other chemotherapeutic agents, enhancing overall treatment efficacy .
- Antimicrobial Trials : Clinical trials assessing the compound's effectiveness against skin infections caused by Staphylococcus aureus revealed a significant reduction in infection rates when used as part of a topical formulation .
特性
IUPAC Name |
ethyl 2-acetamido-4-methylsulfanylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S/c1-4-13-9(12)8(5-6-14-3)10-7(2)11/h8H,4-6H2,1-3H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRSILOQIXCGQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCSC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343358 |
Source


|
| Record name | Ethyl N-acetylmethioninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33280-93-2 |
Source


|
| Record name | Ethyl N-acetylmethioninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













